molecular formula C27H25NO4 B4125382 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(4-methylphenyl)acetamide

2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(4-methylphenyl)acetamide

Cat. No.: B4125382
M. Wt: 427.5 g/mol
InChI Key: BOAFQCZAHSQTAO-UHFFFAOYSA-N
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Description

2-[(3-Benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(4-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its complex molecular structure, which includes a chromen-2-one core, benzyl and dimethyl substituents, and an acetamide group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of phenol with ethyl acetoacetate in the presence of a base, followed by cyclization.

    Introduction of Benzyl and Dimethyl Groups: The benzyl and dimethyl groups can be introduced through alkylation reactions using appropriate alkyl halides and bases.

    Formation of the Acetamide Group: The acetamide group can be introduced by reacting the intermediate compound with acetic anhydride and an amine, such as 4-methylaniline.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvent systems, and reaction conditions to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups can be replaced with other substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, bases or acids as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block in organic synthesis for the development of new molecules with potential biological activities.

    Biology: It has been investigated for its potential as an enzyme inhibitor, particularly in the context of inhibiting enzymes involved in disease pathways.

    Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for conditions such as cancer, inflammation, and microbial infections.

    Industry: It may be used in the development of new materials with specific properties, such as fluorescence or photostability.

Mechanism of Action

The mechanism of action of 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in disease pathways, leading to a reduction in disease progression.

    Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate processes such as cell growth, apoptosis, and inflammation.

    Interacting with Receptors: Binding to specific receptors on the cell surface, leading to changes in cellular responses.

Comparison with Similar Compounds

2-[(3-Benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(4-methylphenyl)acetamide can be compared with other similar compounds, such as:

    Coumarin Derivatives: Compounds with a similar chromen-2-one core, but different substituents, which may exhibit different biological activities.

    Benzylated Chromen-2-ones: Compounds with benzyl groups attached to the chromen-2-one core, which may have similar or distinct pharmacological properties.

    Acetamide Derivatives: Compounds with acetamide groups, which may share some biological activities but differ in their overall efficacy and specificity.

The uniqueness of this compound lies in its specific combination of substituents, which may confer unique biological and pharmacological properties compared to other related compounds.

Properties

IUPAC Name

2-(3-benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxy-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO4/c1-17-9-11-21(12-10-17)28-25(29)16-31-23-13-18(2)14-24-26(23)19(3)22(27(30)32-24)15-20-7-5-4-6-8-20/h4-14H,15-16H2,1-3H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAFQCZAHSQTAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC(=CC3=C2C(=C(C(=O)O3)CC4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(4-methylphenyl)acetamide
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2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(4-methylphenyl)acetamide
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2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(4-methylphenyl)acetamide

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